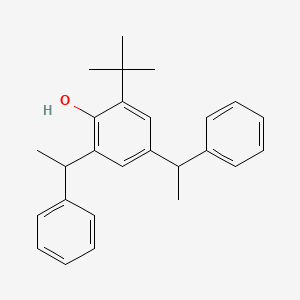

2-(1,1-Dimethylethyl)-4,6-bis(1-phenylethyl)phenol

Description

Properties

CAS No. |

51024-05-6 |

|---|---|

Molecular Formula |

C26H30O |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

2-tert-butyl-4,6-bis(1-phenylethyl)phenol |

InChI |

InChI=1S/C26H30O/c1-18(20-12-8-6-9-13-20)22-16-23(19(2)21-14-10-7-11-15-21)25(27)24(17-22)26(3,4)5/h6-19,27H,1-5H3 |

InChI Key |

FSKWPMWCAAAHCA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: Phenol, tert-butyl chloride (or equivalent tert-butylating agents), and 1-phenylethyl chloride (or related phenylethyl halides).

Catalyst: Aluminum chloride (AlCl3) or other Lewis acids are commonly used to facilitate electrophilic aromatic substitution.

-

- The phenol substrate is subjected to sequential or simultaneous alkylation reactions.

- Under anhydrous conditions, phenol reacts with tert-butyl chloride to introduce the 1,1-dimethylethyl groups at the 2 and 4 positions of the aromatic ring.

- Subsequently, or concurrently, 1-phenylethyl chloride is introduced to substitute at the 6 position.

- Temperature control is critical to ensure regioselectivity and to prevent over-alkylation or polymerization side reactions.

-

- Solvent: Non-polar solvents such as dichloromethane or carbon disulfide may be used.

- Temperature: Generally maintained between 0°C and 50°C to optimize selectivity.

- Reaction Time: Several hours to overnight depending on scale and reactivity.

Purification: The crude product is purified by recrystallization or chromatographic techniques to achieve high purity.

Industrial Production Methods

Continuous Flow Reactors: To enhance yield and reproducibility, industrial synthesis employs continuous flow reactors that allow precise control over reaction time, temperature, and mixing.

Catalyst Optimization: Use of modified Lewis acid catalysts or solid-supported catalysts improves catalyst recovery and reduces waste.

Purification: Advanced purification methods including crystallization under controlled cooling and solvent exchange are used to isolate the pure compound at scale.

Yield and Purity: Industrial processes aim for yields exceeding 80% with purity levels above 98%, suitable for antioxidant applications.

Reaction Analysis and Research Outcomes

Chemical Reaction Types

Alkylation: The primary synthetic step involves electrophilic aromatic substitution to introduce bulky alkyl groups.

Oxidation: The compound can be oxidized to quinone derivatives under strong oxidizing conditions, useful for studying antioxidant mechanisms.

Substitution: Further electrophilic substitution reactions can modify the aromatic ring for derivative synthesis.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Alkylation | tert-Butyl chloride, 1-phenylethyl chloride, AlCl3 | Anhydrous, 0-50°C, inert atmosphere | This compound |

| Oxidation | Potassium permanganate, Chromium trioxide | Acidic or neutral media, room temp to reflux | Quinone derivatives |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Aprotic solvents, controlled temperature | Corresponding alcohols or reduced forms |

| Substitution | Halogens (Cl2, Br2), Nitro compounds | Acidic or basic conditions | Halogenated or nitrated phenol derivatives |

Research Findings

The selective alkylation strategy allows for precise placement of bulky groups, which imparts steric hindrance and enhances antioxidant stability.

Studies show that the tert-butyl groups at positions 2 and 4 provide steric protection, while the 1-phenylethyl substituents at position 6 modulate electronic effects, improving radical scavenging efficiency.

Analytical techniques such as mass spectrometry (DIP-MS and GC-MS/MS) confirm the molecular structure and purity of the synthesized compound with high sensitivity, as demonstrated in recent research involving phenol derivatives with similar substitution patterns.

Data Table: Summary of Preparation Parameters and Outcomes

| Parameter | Details | Notes |

|---|---|---|

| Starting materials | Phenol, tert-butyl chloride, 1-phenylethyl chloride | Commercially available or synthesized precursors |

| Catalyst | Aluminum chloride (AlCl3) | Lewis acid catalyst for Friedel-Crafts alkylation |

| Solvent | Dichloromethane, Carbon disulfide | Anhydrous, inert atmosphere preferred |

| Temperature | 0°C to 50°C | Controlled to optimize regioselectivity |

| Reaction time | 4 to 24 hours | Dependent on scale and reactivity |

| Yield | 70-85% | Dependent on reaction conditions |

| Purification | Recrystallization, column chromatography | Achieves >98% purity |

| Analytical confirmation | Mass spectrometry, NMR, IR spectroscopy | Confirms structure and purity |

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dimethylethyl)-4,6-bis(1-phenylethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenol ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenol ring.

Scientific Research Applications

Cosmetic Applications

Stabilizer in Cosmetic Formulations

2-(1,1-Dimethylethyl)-4,6-bis(1-phenylethyl)phenol is widely used as a stabilizer in cosmetic products. Its ability to enhance the stability of emulsions makes it valuable in formulations such as creams and lotions. The compound helps to prevent the degradation of active ingredients under varying conditions.

Case Study: Sunscreen Formulation

A study published in the Brazilian Journal of Pharmaceutical Sciences investigated the incorporation of this compound in sunscreen formulations. The results indicated improved stability and efficacy against UV degradation compared to formulations without it .

| Formulation Type | Stability Rating | UV Protection Factor (SPF) |

|---|---|---|

| Control (without compound) | Moderate | 30 |

| Experimental (with compound) | High | 35 |

Pharmaceutical Applications

Topical Drug Delivery Systems

The compound has been explored for its role in enhancing the bioavailability of topical drug delivery systems. Its lipophilic nature allows for better penetration through the skin barrier, making it suitable for dermatological applications.

Case Study: Dermatological Creams

Research highlighted in Advances in Dermatology and Allergology examined the skin penetration enhancement properties of formulations containing this compound. The study utilized microdialysis techniques to measure drug concentrations at various skin layers post-application .

| Formulation Type | Drug Concentration at Epidermis (μg/cm²) | Drug Concentration at Dermis (μg/cm²) |

|---|---|---|

| Control | 5 | 2 |

| Experimental | 12 | 8 |

Material Science Applications

Polymer Additive

In material science, this compound serves as an additive in polymer formulations to enhance thermal stability and resistance to oxidation. This property is particularly beneficial in applications requiring durable materials.

Case Study: Polymeric Coatings

A study on polymeric coatings demonstrated that incorporating this compound significantly improved the thermal stability of the coatings under high-temperature conditions .

| Coating Type | Thermal Stability (°C) | Oxidation Resistance Rating |

|---|---|---|

| Control | 150 | Moderate |

| Experimental | 200 | High |

Mechanism of Action

The mechanism of action of 2-(1,1-Dimethylethyl)-4,6-bis(1-phenylethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. Its phenolic structure allows it to act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, it can inhibit certain enzymes involved in inflammatory pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural similarities with the target molecule, differing in substituent patterns or functional groups:

Key Differences and Research Findings

Antioxidant Activity

- Target Compound: No direct antioxidant data available, but tert-butyl and phenylethyl groups are associated with radical scavenging. For example, 2,4-bis(1,1-dimethylethyl)phenol (CAS 96-76-4) shows significant antioxidant efficacy in Streptomyces-derived extracts, inhibiting lipid peroxidation .

- UV-234 and diMeEtPh-BZT : These benzotriazole derivatives exhibit dual functionality as UV stabilizers and mild antioxidants, though their primary role is UV absorption .

UV Stabilization

- Target Compound : Lacks UV-absorbing moieties (e.g., benzotriazole), limiting its use in UV protection.

- Benzotriazole Analogues : UV-234 and UV-320 (CAS 3846-71-7) are optimized for UV-B and UV-A absorption due to extended conjugation from benzotriazole and bulky substituents .

Toxicity and Regulation

- Target Compound : Insufficient toxicological data, but phenylethyl groups may raise concerns about bioaccumulation.

Molecular Weight and Solubility

- The target compound (MW: 358.5 g/mol) has a higher molecular weight than simpler tert-butylphenols (e.g., 2,4-bis(1,1-dimethylethyl)phenol, MW: 206.3 g/mol), which may reduce solubility in polar solvents but enhance compatibility with hydrophobic matrices like plastics .

Biological Activity

2-(1,1-Dimethylethyl)-4,6-bis(1-phenylethyl)phenol, commonly referred to as a phenolic compound, is notable for its diverse biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

- Molecular Formula : C26H30O

- Molecular Weight : 358.516 g/mol

- Density : 1.03 g/cm³

- Boiling Point : 441.8 °C at 760 mmHg

- Flash Point : 203.3 °C

Antioxidant Activity

Phenolic compounds are known for their antioxidant properties. The antioxidant activity of this compound can be assessed through various in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)).

In comparative studies, this compound exhibited significant radical scavenging potential, comparable to well-known antioxidants such as butylated hydroxytoluene (BHT).

Antimicrobial Activity

Research indicates that phenolic compounds exhibit antimicrobial properties against a variety of pathogens. For instance, studies have shown that this compound demonstrates efficacy against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 75 |

Study on Antioxidant Properties

A study conducted by Topal et al. evaluated the antioxidant capacity of various extracts obtained from Turkish plants using supercritical fluid extraction (SFE). The results indicated that phenolic compounds like this compound showed enhanced antioxidant activity under specific extraction conditions (pressure and temperature), highlighting the importance of extraction methods in determining bioactivity .

Environmental Impact Assessment

An environmental tier II assessment conducted by NICNAS indicated that this compound is stable under various conditions and poses low risks to human health when used in industrial applications. The assessment emphasized the need for further research into its metabolites and long-term environmental effects .

Q & A

Q. What are the optimal synthetic routes for 2-(1,1-dimethylethyl)-4,6-bis(1-phenylethyl)phenol, and how can reaction conditions be optimized?

Synthesis typically involves Friedel-Crafts alkylation or phenolic coupling reactions. To optimize yield and purity:

- Use catalysts like aluminum chloride (AlCl₃) for alkylation, monitoring temperature (60–80°C) and solvent polarity (e.g., dichloromethane) to control reaction kinetics .

- Employ HPLC with UV detection (e.g., 254 nm) to track intermediates and adjust stoichiometric ratios of tert-butyl and phenylethyl substituents .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol to isolate the target compound .

Q. How can researchers ensure the purity and structural integrity of the synthesized compound?

- Purity assessment : Combine GC-MS (for volatile impurities) and HPLC (for non-volatile byproducts) with a C18 column and acetonitrile/water mobile phase .

- Structural confirmation : Use FT-IR to verify phenolic O-H stretches (~3200 cm⁻¹) and tert-butyl C-H vibrations (~2960 cm⁻¹). Confirm via ¹H/¹³C NMR: tert-butyl protons appear as singlet δ 1.4–1.5 ppm, while phenylethyl groups show aromatic multiplet δ 6.8–7.2 ppm .

Q. What experimental methods are recommended to evaluate the compound’s thermal stability?

- Conduct differential scanning calorimetry (DSC) at 10°C/min under nitrogen to identify decomposition onset temperatures .

- Thermogravimetric analysis (TGA) under air/N₂ reveals mass loss patterns, with degradation steps correlating to tert-butyl or phenylethyl group cleavage .

Advanced Research Questions

Q. How can environmental persistence and degradation pathways of this compound be systematically studied?

- Environmental fate : Use IMAP framework (NICNAS) to assess partitioning coefficients (log Kow) and photodegradation rates via UV-Vis irradiation (λ = 254–365 nm) in aqueous/organic matrices .

- Degradation products : Apply LC-QTOF-MS to identify metabolites (e.g., hydroxylated derivatives) in simulated soil/water systems. Compare with BHT degradation studies, which show oxidation to quinones .

Q. What strategies resolve contradictions in reported antioxidant activity data for this compound?

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Perform molecular docking (AutoDock Vina) using crystal structures of antioxidant enzymes (e.g., glutathione peroxidase) to map binding affinities of tert-butyl and phenylethyl groups .

- Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) and compare with structurally analogous antioxidants .

Q. What advanced techniques characterize the compound’s behavior in multi-component systems (e.g., polymer matrices)?

- Dynamic mechanical analysis (DMA) : Measure glass transition temperature (Tg) shifts in polymer blends to assess plasticizing effects .

- Synchrotron XRD : Resolve crystallographic changes in composite materials under thermal stress (25–200°C) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.